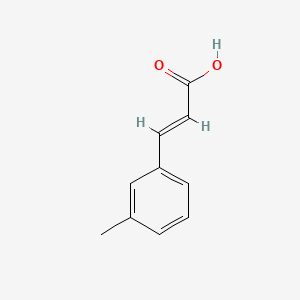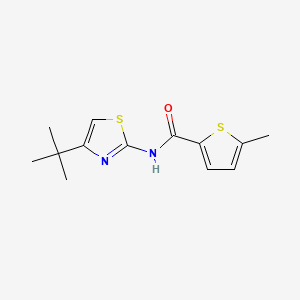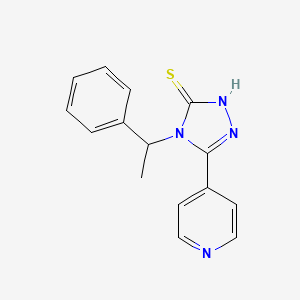
ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AS-9705 involves multiple steps, starting with the preparation of the benzotriazole core. The key steps include:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.
Substitution Reactions: The core undergoes various substitution reactions to introduce the methoxy and carboxamide groups.
Formation of Hexahydroazepine Ring: The hexahydroazepine ring is formed through a series of cyclization reactions involving ethylamine.
Industrial Production Methods: Industrial production of AS-9705 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors.
Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.
化学反応の分析
反応の種類: AS-9705は、以下を含むいくつかの種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。
還元: カルボキサミド基をアミンに還元するなど、官能基を修飾するために還元反応を行うことができます。
置換: 置換反応は、ベンゾトリアゾールコアに異なる置換基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応には、様々なハロゲン化剤と求核剤が使用されます。
主な生成物: これらの反応から形成される主な生成物には、酸化誘導体、還元されたアミン、および置換されたベンゾトリアゾール化合物が含まれます。
4. 科学研究での応用
AS-9705は、以下を含む幅広い科学研究での応用を持っています。
化学: ベンゾトリアゾール誘導体とその反応性を研究するためのモデル化合物として使用されます。
生物学: AS-9705は、細胞プロセスと受容体相互作用に対する影響について調査されています。
医学: この化合物は、特に吐き気や嘔吐などの症状の治療において、制吐剤や胃運動促進剤としての可能性が探求されています.
工業: AS-9705は、新薬の開発や品質管理における基準化合物として使用されます。
科学的研究の応用
AS-9705 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying benzotriazole derivatives and their reactivity.
Biology: AS-9705 is investigated for its effects on cellular processes and receptor interactions.
Industry: AS-9705 is used in the development of new pharmaceuticals and as a reference compound in quality control.
作用機序
AS-9705は、主にドパミンD3受容体の拮抗作用によって効果を発揮します。 ドパミンがこれらの受容体への結合を阻害し、嘔吐を抑制し、胃の運動性を高めます . この化合物は、他の神経伝達物質受容体に対する親和性も最小限であるため、特異性が高く、副作用が軽減されます。
類似化合物:
ドンピドン: 制吐剤として使用される別のドパミン受容体拮抗薬。
メトクロプラミド: 同様の制吐作用を持つ胃運動促進薬。
オンダンセトロン: 吐き気や嘔吐を予防するために使用されるセロトニン受容体拮抗薬。
比較: AS-9705は、ドパミンD3受容体に対する高い特異性を持つことが特徴であり、これは、より広範囲な受容体親和性を持つドンピドンやメトクロプラミドなどの他の化合物とは異なります。 この特異性により、副作用のリスクが軽減され、治療効果が向上する可能性があります .
類似化合物との比較
Domperidone: Another dopamine receptor antagonist used as an anti-emetic.
Metoclopramide: A gastroprokinetic agent with similar anti-emetic properties.
Ondansetron: A serotonin receptor antagonist used to prevent nausea and vomiting.
Comparison: AS-9705 is unique in its high specificity for dopamine D3 receptors, which distinguishes it from other compounds like domperidone and metoclopramide that have broader receptor affinities. This specificity potentially reduces the risk of side effects and enhances its therapeutic profile .
特性
IUPAC Name |
ethyl 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-5-18-14(17)13-9(3)15(11-6-7-11)8(2)12(13)10(4)16/h11H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMRNXGGFLRUIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)C)C)C2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381563 |
Source


|
| Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-51-8 |
Source


|
| Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(tert-butylamino)-oxomethyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B1225272.png)
![2-[2-(3,5-Dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1225273.png)
![(3,4-Dimethoxyphenyl)-[4-[(2-hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]methanone](/img/structure/B1225274.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1225275.png)

![2-Amino-4-[[2-(4-bromophenyl)-2-oxoethyl]thio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B1225281.png)

![4-[[4-(Benzenesulfonyl)-1-piperazinyl]-oxomethyl]-2-methyl-1-phthalazinone](/img/structure/B1225286.png)
![1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea](/img/structure/B1225290.png)
![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B1225292.png)




